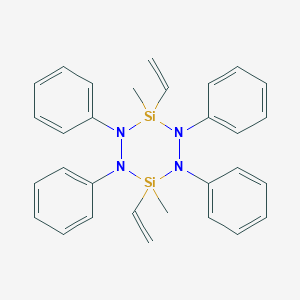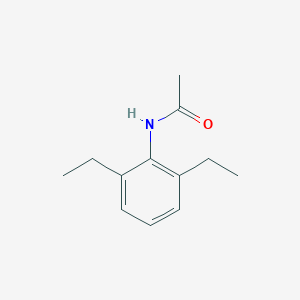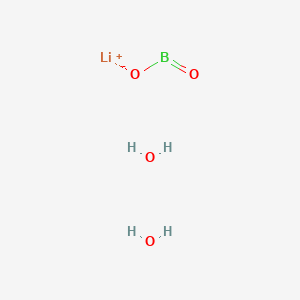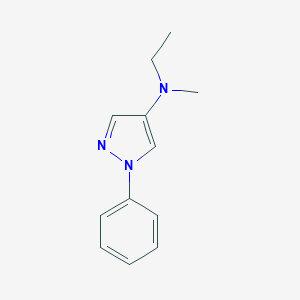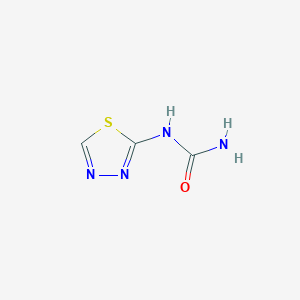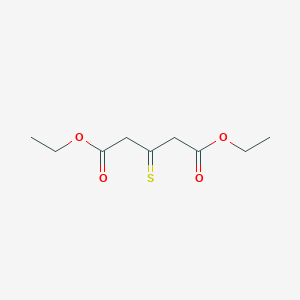
Diethyl 3-thioxopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-thioxopentanedioate, also known as diethyl maleate, is a chemical compound that belongs to the family of thioxo compounds. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
Diethyl 3-thioxopentanedioate acts as a thiol-reactive compound, which makes it useful in a variety of biochemical and physiological studies. It has been shown to react with cysteine residues in proteins and can be used to modify and study the function of proteins.
Biochemische Und Physiologische Effekte
Diethyl 3-thioxopentanedioate has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Diethyl 3-thioxopentanedioate 3-thioxopentanedioate is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that Diethyl 3-thioxopentanedioate 3-thioxopentanedioate can be toxic and must be handled with care. It is also important to use appropriate safety measures when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving Diethyl 3-thioxopentanedioate 3-thioxopentanedioate. One area of interest is its potential use as an anticancer agent. It has been shown to have cytotoxic effects on certain cancer cells and may have potential as a new chemotherapy drug. Another area of interest is its use in the development of new materials, such as polymers and coatings. Overall, Diethyl 3-thioxopentanedioate 3-thioxopentanedioate has many potential applications and is an important compound in scientific research.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-thioxopentanedioate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of thiazoles, thiazolines, and thiazolidines. It has also been used in the synthesis of other thioxo compounds, such as thioxoimidazolidinones and thioxoindoles.
Eigenschaften
CAS-Nummer |
18457-67-5 |
|---|---|
Produktname |
Diethyl 3-thioxopentanedioate |
Molekularformel |
C9H14O4S |
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
diethyl 3-sulfanylidenepentanedioate |
InChI |
InChI=1S/C9H14O4S/c1-3-12-8(10)5-7(14)6-9(11)13-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
YNAUOBPPJOVKSB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=S)CC(=O)OCC |
Kanonische SMILES |
CCOC(=O)CC(=S)CC(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


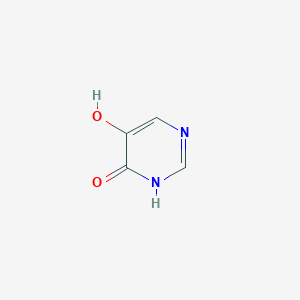
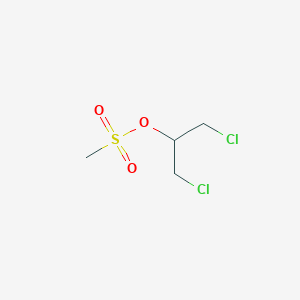
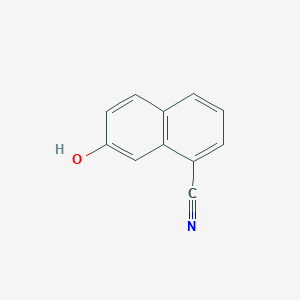
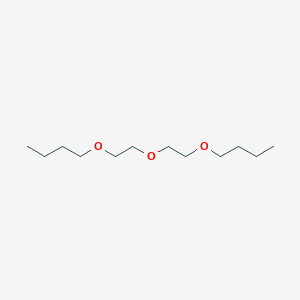
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
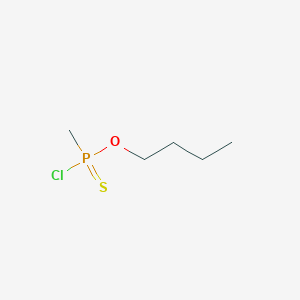
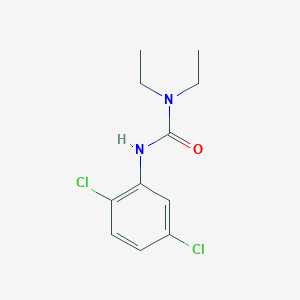
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
